ethyl 6-acetyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . There are many techniques for the synthesis of pyrazoles, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Molecular Structure Analysis
Pyrazole is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . It is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
Pyrazole is a stable, safe, easy-to-handle, and odorless solid isocyanide . The reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance .Scientific Research Applications
Synthesis and Chemical Properties
- Novel synthetic routes have been developed for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups. These methods offer efficient pathways to N-fused heterocycle products with good to excellent yields, demonstrating the potential for generating complex molecules for further research applications (Ghaedi et al., 2015).
- The chemical reactivity of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates towards various nucleophilic reagents has been explored, leading to the formation of diverse heterocyclic compounds. This research underlines the compound's versatility in synthesizing a range of derivatives, such as pyrano[2,3-c]pyrazoles and isoxazolo[3,4-b]pyridines (Harb et al., 1989).
Potential Applications
- Research into the synthesis of tetrahydropyridines and related compounds using ethyl 2-methyl-2,3-butadienoates as 1,4-dipole synthons has revealed efficient [4 + 2] annulation processes. Such synthetic methods could be instrumental in creating new molecules with potential applications in various fields of chemistry and biology (Zhu et al., 2003).
- Another study highlighted the synthesis of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates and their conversion into pyran, pyridine, and pyridazine derivatives. These findings suggest the possibility of developing novel compounds with specific chemical and possibly pharmacological properties (Mohareb et al., 2004).
Future Directions
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of this chapter is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of pyrazole , a heterocyclic compound known for its diverse pharmacological effects . .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Pyrazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyrazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .
properties
IUPAC Name |
ethyl 6-acetyl-2-[(1-methylpyrazole-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-4-25-17(24)14-11-5-8-21(10(2)22)9-13(11)26-16(14)18-15(23)12-6-7-20(3)19-12/h6-7H,4-5,8-9H2,1-3H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGRPYNCRNIITJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=NN(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-acetyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate |
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